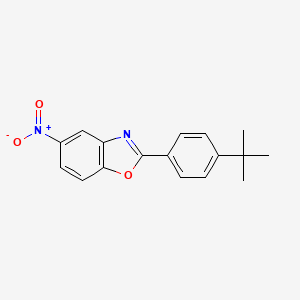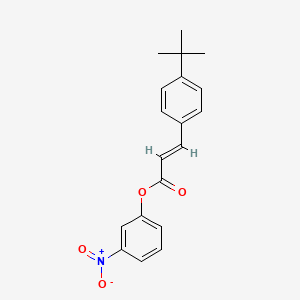![molecular formula C17H13F2N3O3 B5707459 N-[4-(difluoromethoxy)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B5707459.png)
N-[4-(difluoromethoxy)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(difluoromethoxy)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide, commonly known as Dacomitinib, is a small molecule inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. It was first developed by Pfizer for the treatment of non-small cell lung cancer (NSCLC). Dacomitinib has shown promising results in preclinical and clinical studies, and it is currently undergoing clinical trials for the treatment of various types of cancer.
Mécanisme D'action
Dacomitinib is a reversible inhibitor of N-[4-(difluoromethoxy)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide tyrosine kinase. It binds to the ATP-binding site of the receptor, preventing the phosphorylation of downstream signaling molecules. Dacomitinib can inhibit the activity of both wild-type and mutant N-[4-(difluoromethoxy)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide, including the T790M mutation, which is resistant to other N-[4-(difluoromethoxy)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide inhibitors. Dacomitinib has also been shown to inhibit other receptors in the ErbB family, such as HER2 and HER4.
Biochemical and Physiological Effects:
Dacomitinib has been shown to induce cell cycle arrest and apoptosis in cancer cells. It can also inhibit cell migration and invasion, which are crucial steps in cancer metastasis. Dacomitinib has been shown to downregulate the expression of various genes involved in cell proliferation, survival, and angiogenesis. Dacomitinib can also modulate the immune response by increasing the infiltration of T cells and natural killer cells into the tumor microenvironment.
Avantages Et Limitations Des Expériences En Laboratoire
Dacomitinib has several advantages as a research tool for studying N-[4-(difluoromethoxy)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide signaling and cancer biology. It is a potent and selective inhibitor of N-[4-(difluoromethoxy)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide tyrosine kinase, with a low nanomolar IC50 value. Dacomitinib has also been shown to be effective in preclinical and clinical studies, making it a valuable tool for translational research. However, Dacomitinib has some limitations as a research tool. It is a small molecule inhibitor, which may have off-target effects and limited tissue penetration. Dacomitinib can also induce drug resistance through the selection of secondary mutations in N-[4-(difluoromethoxy)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide.
Orientations Futures
There are several future directions for the development and application of Dacomitinib. One direction is to explore the combination of Dacomitinib with other targeted therapies or immunotherapies for the treatment of cancer. Another direction is to investigate the use of Dacomitinib in the prevention or treatment of drug resistance in N-[4-(difluoromethoxy)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide-mutant cancers. Additionally, the development of more potent and selective N-[4-(difluoromethoxy)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide inhibitors based on the structure of Dacomitinib may lead to improved cancer therapies.
Méthodes De Synthèse
The synthesis of Dacomitinib involves several steps, including the condensation of 4-(difluoromethoxy)aniline with 4-chloro-3-nitrobenzoic acid, reduction of the nitro group, and cyclization with 2-aminobenzoic acid. The final product is obtained by acetylation of the resulting quinazoline derivative with acetic anhydride. The overall yield of Dacomitinib synthesis is approximately 20%.
Applications De Recherche Scientifique
Dacomitinib has been extensively studied for its potential use in cancer treatment. It has shown promising results in preclinical and clinical studies for the treatment of NSCLC, head and neck squamous cell carcinoma, and other types of cancer. Dacomitinib works by inhibiting the activity of N-[4-(difluoromethoxy)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide tyrosine kinase, which plays a crucial role in cell proliferation, survival, and metastasis. By blocking N-[4-(difluoromethoxy)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide signaling, Dacomitinib can induce cell cycle arrest and apoptosis in cancer cells.
Propriétés
IUPAC Name |
N-[4-(difluoromethoxy)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O3/c18-17(19)25-12-7-5-11(6-8-12)21-15(23)9-22-10-20-14-4-2-1-3-13(14)16(22)24/h1-8,10,17H,9H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQPPLPXAFFWEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(difluoromethoxy)phenyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5707377.png)
![2-(1-naphthyl)-N'-[(4-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5707382.png)


![1-benzyl-4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperazine](/img/structure/B5707393.png)
![N-[2,2-dichloro-1-(1H-1,2,4-triazol-1-yl)ethylidene]aniline](/img/structure/B5707400.png)
![N'-[(4-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5707405.png)
![2-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzonitrile](/img/structure/B5707416.png)

![N-[2-(acetylamino)phenyl]-2-methoxyacetamide](/img/structure/B5707434.png)

![N-(4-methylphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5707444.png)
![4'-[(1,3-benzodioxol-5-ylmethylene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5707449.png)
